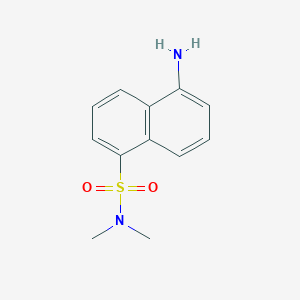diphenyl-lambda~5~-phosphane CAS No. 158871-10-4](/img/structure/B12560097.png)
[(2-Methylphenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C27H26O2P2. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphine oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium compounds, and Grignard reagents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphine derivatives, such as phosphine oxides and substituted phosphines. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Applications De Recherche Scientifique
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structural properties allow it to interact with biological membranes, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane include:
Dimethylphenylphosphine: A simpler phosphine derivative with similar reactivity.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Bis(2-methylphenyl)phosphine: A related compound with two methylphenyl groups attached to the phosphorus atom.
Uniqueness
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Propriétés
Numéro CAS |
158871-10-4 |
|---|---|
Formule moléculaire |
C20H19OP |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1-(diphenylphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C20H19OP/c1-17-10-8-9-11-18(17)16-22(21,19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-15H,16H2,1H3 |
Clé InChI |
FYGNFHZYXFIZCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)









![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
